Rebaudioside G

Sensory analysis Steviol glycosides Taste profiling

Rebaudioside G (CAS 127345-21-5) is a minor steviol glycoside featuring a unique trisaccharide glycosylation pattern that dictates low aqueous solubility (0.017 g/L at 25°C), distinguishing it from major glycosides. Essential as a reference standard for UHPLC-MS/MS steviol glycoside quantification and a model compound for solubility-enhancement studies. Its defined sweet-taste profile contrasts with bitter-associated glycosides, supporting structure-activity research. Also serves as a target analyte in recombinant UDP-glycosyltransferase biosynthesis. Procure high-purity Reb G for analytical, formulation, and enzymatic research. Research use only.

Molecular Formula C38H60O18
Molecular Weight 804.9 g/mol
CAS No. 127345-21-5
Cat. No. B1342904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebaudioside G
CAS127345-21-5
Molecular FormulaC38H60O18
Molecular Weight804.9 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O
InChIInChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-28(48)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-29(49)30(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+/m1/s1
InChIKeyOKPSCKUJXYCMPR-GXTBKCSKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rebaudioside G Procurement Guide: CAS 127345-21-5 Properties and Differentiation


Rebaudioside G (CAS 127345-21-5) is a minor steviol glycoside isolated from the leaves of Stevia rebaudiana Bertoni, belonging to the ent-kaurene diterpenoid glycoside class with a molecular weight of approximately 804.9 g/mol and molecular formula C38H60O18 [1]. It is distinguished from major steviol glycosides such as Rebaudioside A and Stevioside by its unique glycosylation pattern, containing three glucose units attached to the steviol aglycone [2]. As a natural non-caloric sweetener compound, Reb G is primarily utilized in sweetener research and analytical method development, with all current commercial offerings designated strictly for research use only [3].

Why Rebaudioside G Cannot Be Interchanged with Other Steviol Glycosides in Research Applications


Generic substitution among steviol glycosides is scientifically invalid due to fundamental differences in molecular architecture that dictate distinct physicochemical and biological behaviors. Each steviol glycoside exhibits a unique glycosylation pattern — differing in the number, type, and linkage positions of sugar moieties attached to the steviol core — which directly influences solubility, stability, and biological interactions [1]. Rebaudioside G possesses a specific trisaccharide arrangement that confers an aqueous solubility of only 0.017 g/L at 25°C, markedly lower than major glycosides like Rebaudioside A, making direct replacement without formulation adjustment methodologically unsound . Furthermore, taste profile characterization studies have identified Reb G as a sweet taste contributor within the steviol glycoside family, whereas other members such as Stevioside and Rubusoside are associated with bitter taste contributions, demonstrating that even structurally related compounds cannot be assumed functionally equivalent in sensory applications [2].

Quantitative Differentiation Evidence for Rebaudioside G Procurement Decisions


Comparative Taste Profile Characterization: Rebaudioside G Sweet Taste Association vs. Bitter-Associated Stevioside

In a systematic structure-taste correlation study of 15 commercial steviol glycoside samples analyzed by HPLC and evaluated by a trained sensory panel, Rebaudioside G was identified among the glycosides (including Rebaudiosides A, B, C, F, and Steviolbioside) that contributed to sweet taste perception, whereas Stevioside, Rubusoside, and Dulcoside A were associated with bitter taste contributions [1]. This classification represents the only available peer-reviewed sensory characterization data specifically identifying Reb G within the sweet taste-associated subgroup of steviol glycosides.

Sensory analysis Steviol glycosides Taste profiling

Aqueous Solubility Comparison: Rebaudioside G vs. Major Steviol Glycosides

Rebaudioside G exhibits an aqueous solubility of 0.017 g/L at 25°C (approximately 21 μM), classified as practically insoluble in water . This represents a solubility approximately two orders of magnitude lower than Rebaudioside A, which demonstrates aqueous solubility in the range of 1-8 g/L depending on temperature and purity conditions [1].

Solubility Formulation science Analytical method development

Recombinant Biosynthesis Availability: Rebaudioside G as an Accessible Minor Glycoside

Rebaudioside G is explicitly disclosed as a producible compound via recombinant UDP-glycosyltransferase methods alongside Rebaudioside M, KA, V, and W, whereas many minor steviol glycosides (e.g., Rebaudiosides N, O, R, S) have not yet been demonstrated with scalable enzymatic or fermentative production routes [1]. While specific yield metrics for Reb G are not publicly reported in peer-reviewed literature, its inclusion in commercial patent portfolios indicates industrial viability for biosynthesis.

Biosynthesis Enzymatic production Rare glycosides

Recommended Research and Industrial Application Scenarios for Rebaudioside G (CAS 127345-21-5)


Analytical Method Development: HPLC-MS Quantification of Steviol Glycosides

Rebaudioside G serves as a critical reference standard for developing and validating analytical methods for steviol glycoside quantification. The UHPLC-MS/MS method described by Shafii et al. (2012) for profiling diterpenoid glycosides requires pure reference standards for compound identification and calibration. Reb G, as a naturally occurring minor glycoside in Stevia rebaudiana leaf extracts, is essential for accurate compositional analysis of stevia-derived materials [1].

Structure-Taste Relationship Studies in Steviol Glycoside Research

Rebaudioside G is uniquely positioned for fundamental research investigating structure-taste correlations among steviol glycosides. The compound has been specifically identified as a sweet taste contributor in systematic sensory evaluation studies, distinguishing it from bitter-associated compounds like Stevioside [1]. Researchers exploring the molecular determinants of sweet versus bitter taste perception within this class should include Reb G in comparative panels.

Solubility-Limited Delivery and Formulation Research

The extremely low aqueous solubility of Rebaudioside G (0.017 g/L at 25°C) makes it a valuable model compound for studying solubility-limited delivery challenges in steviol glycoside formulations [1]. This property differentiates Reb G from highly soluble glycosides like Reb A (1-8 g/L) and positions it as a useful comparator in studies investigating solubility-enhancement strategies or co-solvent formulation approaches .

Biosynthetic Pathway Engineering and Enzymatic Production Studies

Rebaudioside G is documented as a target compound in recombinant UDP-glycosyltransferase-based biosynthesis platforms, making it relevant for researchers investigating enzymatic production routes for steviol glycosides [1]. Studies aimed at optimizing glycosyltransferase specificity, engineering production chassis, or developing in vitro glycosylation systems may utilize Reb G as a target analyte or product confirmation standard.

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